molecular formula C33H43N5O8 B12320625 Beta-Sheet Breaker Peptide iAbeta5

Beta-Sheet Breaker Peptide iAbeta5

Cat. No.: B12320625
M. Wt: 637.7 g/mol
InChI Key: RALAXQOLLAQGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Sheet Breaker Peptide iAbeta5 is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified . The sequence H-Leu-Pro-Phe-Phe-Asp-OH is assembled step-by-step, with each amino acid being coupled to the chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The peptide is then lyophilized to obtain a stable, dry product .

Chemical Reactions Analysis

Types of Reactions

Beta-Sheet Breaker Peptide iAbeta5 primarily undergoes hydrolysis and peptide bond formation reactions. It is designed to be stable under physiological conditions, minimizing degradation and maintaining its efficacy in biological systems .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as DIC, HOBt, and trifluoroacetic acid (TFA) for cleavage from the resin. The peptide is typically synthesized under mild conditions to preserve its structure and functionality .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, H-Leu-Pro-Phe-Phe-Asp-OH. Any side products or impurities are removed during the purification process .

Scientific Research Applications

Beta-Sheet Breaker Peptide iAbeta5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Beta-Sheet Breaker Peptide iAbeta5 is unique in its ability to inhibit amyloid-beta aggregation and disassemble preformed fibrils. Similar compounds include other beta-sheet breaker peptides such as KKLVFFA and fluorinated beta-sheet breaker peptides . These peptides also target amyloid-beta aggregation but may differ in their sequence, stability, and efficacy. This compound stands out due to its specific sequence and demonstrated effectiveness in reducing amyloid-beta deposition in vivo .

Similar Compounds

Properties

IUPAC Name

2-[[2-[[2-[[1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N5O8/c1-20(2)16-23(34)32(44)38-15-9-14-27(38)31(43)36-25(18-22-12-7-4-8-13-22)29(41)35-24(17-21-10-5-3-6-11-21)30(42)37-26(33(45)46)19-28(39)40/h3-8,10-13,20,23-27H,9,14-19,34H2,1-2H3,(H,35,41)(H,36,43)(H,37,42)(H,39,40)(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALAXQOLLAQGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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